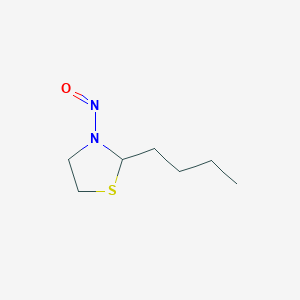

2-Butyl-3-nitrosothiazolidine

Description

Contextualization within the Broader Class of N-Nitroso Compounds (NOCs)

N-nitroso compounds (NOCs) are a large class of organic chemicals characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. The general structure is R₂N-N=O, where R typically represents an alkyl or aryl group. researchgate.net The scientific community's interest in NOCs began in earnest in 1956 when researchers John Barnes and Peter Magee discovered that dimethylnitrosamine induced liver tumors in rats. researchgate.net Subsequent research has shown that a significant majority of the approximately 300 NOCs tested are carcinogenic in various animal species. researchgate.net

NOCs can be broadly divided into two main categories: nitrosamines, which are derived from secondary amines, and nitrosamides, derived from N-alkylamides. 2-Butyl-3-nitrosothiazolidine falls into the nitrosamine (B1359907) category. These compounds can form when a secondary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (like sodium nitrite) under acidic conditions. researchgate.netqascf.com This chemistry is particularly relevant in certain food processing methods and can also occur endogenously in the human stomach. qascf.comdigicomst.ie

Overview of Thiazolidine (B150603) Ring Systems in Organic and Environmental Chemistry

The thiazolidine ring is a five-membered heterocyclic system containing both a sulfur and a nitrogen atom at positions 1 and 3, respectively. nih.gov This structural motif is a cornerstone in a variety of natural products and synthetic compounds, serving as a versatile pharmacophore in medicinal chemistry. researchgate.netnih.gov The presence of both sulfur and nitrogen atoms imparts unique chemical properties, making the ring system a valuable building block in organic synthesis. nih.gov

Thiazolidine derivatives are synthesized through various routes, a common method being the condensation reaction between a β-amino-thiol and an aldehyde or ketone. researchgate.net For instance, the reaction of cysteamine (B1669678) with an aldehyde yields a 2-substituted thiazolidine. The reactivity of the thiazolidine ring allows for numerous substitutions, particularly at the 2, 4, and 5 positions, leading to a diverse array of derivatives with a wide spectrum of applications. nih.gov In environmental chemistry, certain thiazolidine derivatives are studied as products of reactions occurring in food matrices and as potential environmental contaminants. researchgate.net

Specific Focus on this compound within the N-Nitrosothiazolidine Subclass

This compound is a specific member of the N-nitrosothiazolidine family. Its chemical structure consists of a thiazolidine ring with a butyl group attached to the carbon atom at position 2 and a nitroso group attached to the nitrogen atom at position 3. Its formation can be anticipated from the reaction of butanal (butyraldehyde) with cysteamine to form the 2-butylthiazolidine precursor, followed by nitrosation of the secondary amine nitrogen.

While extensive research has focused on other N-nitrosothiazolidines like N-nitrosothiazolidine (NTHZ) and N-nitrosothiazolidine-4-carboxylic acid (NTCA), detailed experimental studies specifically on this compound are limited in publicly available literature. researchgate.netwiley.com However, based on its structure and the known properties of related compounds, it is classified as a volatile N-nitrosamine. A study on the mutagenicity of various 2-alkyl-N-nitrosothiazolidines indicated that the biological activity can be influenced by the nature of the substituent at the 2-position. nih.gov

Below is a table of known properties for this compound.

| Property | Value | Source |

| CAS Number | 72505-66-9 | researchgate.netacs.org |

| Molecular Formula | C₇H₁₄N₂OS | researchgate.netacs.org |

| Molecular Weight | 174.26 g/mol | researchgate.net |

| Predicted Boiling Point | 316.0 ± 35.0 °C | researchgate.net |

Note: Some properties are predicted and may not be based on experimental measurement.

Historical Context of Research on N-Nitrosothiazolidines in Complex Matrices

The investigation of N-nitrosothiazolidines in complex matrices, particularly food, is a direct consequence of the broader concern over N-nitroso compounds that began in the 1960s and 70s. researchgate.netqascf.com Initial research identified volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR) in cured meats, especially bacon cooked at high temperatures. qascf.com

This led to the discovery of other NOCs, including N-nitrosothiazolidine (NTHZ). In 1982, NTHZ was isolated and identified in fried bacon. dss.go.thfood.gov.uk Its formation was linked to the reaction of cysteamine (formed from the amino acid cysteine) with formaldehyde (B43269), followed by nitrosation. dss.go.th Researchers soon identified a non-volatile precursor, N-nitrosothiazolidine-4-carboxylic acid (NTCA), in various cured and smoked meat and fish products. wiley.com It was hypothesized that NTCA could decarboxylate upon heating (like frying) to form the volatile NTHZ. wiley.com

These discoveries prompted the development of sophisticated analytical methods to detect and quantify these compounds at parts-per-billion levels in complex food matrices. qascf.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) became essential tools. qascf.comacs.org Research has also explored the formation of various 2-substituted N-nitrosothiazolidines, which can arise from the reaction of cysteamine with different aldehydes present in food, such as those derived from wood smoke or lipid oxidation. researchgate.netfood.gov.uk This historical research has been crucial in understanding the sources of these contaminants and in developing mitigation strategies in food processing. qascf.com

Compound Index

Structure

2D Structure

3D Structure

Properties

CAS No. |

72505-66-9 |

|---|---|

Molecular Formula |

C7H14N2OS |

Molecular Weight |

174.27 g/mol |

IUPAC Name |

2-butyl-3-nitroso-1,3-thiazolidine |

InChI |

InChI=1S/C7H14N2OS/c1-2-3-4-7-9(8-10)5-6-11-7/h7H,2-6H2,1H3 |

InChI Key |

SCZDDYBJHPXIDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1N(CCS1)N=O |

Origin of Product |

United States |

Formation Pathways and Mechanisms of 2 Butyl 3 Nitrosothiazolidine

Chemical Nitrosation Processes

The formation of 2-Butyl-3-nitrosothiazolidine primarily occurs through chemical nitrosation, a process involving the reaction of a precursor amine with a nitrosating agent.

Precursor Amine and Nitrosating Agent Reactivity

The principal precursor amine for this compound is 2-butylthiazolidine. This secondary amine possesses a nitrogen atom with a lone pair of electrons, making it susceptible to electrophilic attack by a nitrosating agent. europa.eulibretexts.org The most common nitrosating agents are derived from nitrite (B80452), which can exist in various forms depending on the chemical environment. sci-hub.secir-safety.orgwikipedia.org

Nitrous acid (HNO₂), formed from the acidification of nitrite, is a key player in nitrosation. libretexts.orgnih.gov However, the actual nitrosating species is often the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which are more potent electrophiles. europa.eulibretexts.orgnih.gov The reactivity of the amine is influenced by its basicity; more basic amines are generally more reactive towards nitrosating agents. eaht.org

Acid-Catalyzed Nitrosation Kinetics and Equilibria

The nitrosation of secondary amines like 2-butylthiazolidine is typically an acid-catalyzed reaction. europa.eunih.gov The rate of reaction is highly dependent on the pH of the system. In acidic conditions, nitrite is protonated to form nitrous acid, which can then form the more reactive nitrosating agent, dinitrogen trioxide (N₂O₃). europa.eunih.gov The reaction rate often follows second-order kinetics with respect to nitrous acid. europa.eu

Influence of Reaction Environment (e.g., pH, Temperature) on Formation

The reaction environment plays a critical role in the formation of this compound.

pH: The optimal pH for the nitrosation of many secondary amines is typically in the range of 3.0 to 4.0. mdpi.com At this pH, there is a sufficient concentration of both the active nitrosating agent and the unprotonated amine for the reaction to proceed efficiently. europa.eu

Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature. nih.govpopline.org This is particularly relevant in food processing, where high temperatures can significantly accelerate the formation of nitrosamines. mdpi.comzamann-pharma.comearthwormexpress.com However, studies have also shown that nitrosation can occur in frozen systems, which has implications for frozen food products. nih.govpopline.org

| Factor | Influence on this compound Formation |

| pH | Optimal formation typically occurs in the acidic range of 3.0-4.0. mdpi.com |

| Temperature | Increased temperature generally accelerates the rate of formation. nih.govpopline.org |

Role of Catalysts and Inhibitors in Nitrosation Reactions

Several substances can either catalyze or inhibit the formation of nitrosamines.

Catalysts: Certain anions, such as thiocyanate, can act as potent catalysts for nitrosation. nih.govpopline.org Halide ions can also enhance the reaction rate. europa.eu The presence of some carbonyl compounds, like formaldehyde (B43269), can also catalyze nitrosation reactions, particularly at neutral or basic pH. nih.gov

Inhibitors: Conversely, a number of compounds can inhibit nitrosation by reacting with the nitrosating agents and converting them into harmless products. nih.govpopline.org Ascorbic acid (Vitamin C) and its salts are well-known inhibitors that effectively scavenge nitrosating agents. eaht.orgnih.govpopline.org Other antioxidants, such as α-tocopherol (Vitamin E) and various phenolic compounds, also exhibit inhibitory effects. cir-safety.orgeaht.orgnih.gov

Formation in Food Systems and Food Processing

The formation of this compound and other nitrosamines is a significant consideration in food science, particularly in processed and cooked foods.

Generation during Thermal Treatments (e.g., Cooking, Frying, Smoking)

High-temperature cooking methods are a major contributor to the formation of nitrosamines in food. mdpi.comzamann-pharma.comearthwormexpress.com

Frying and Grilling: These methods, which expose food to high heat, significantly promote the formation of nitrosamines. mdpi.comzamann-pharma.comkne-publishing.com Temperatures above 150°C (302°F) are particularly conducive to their formation. zamann-pharma.comearthwormexpress.com

Smoking: The smoking of meat and other food products can also lead to the formation of nitrosamines. mediresonline.orgresearchgate.net The smoke itself can contain nitrogen oxides that act as nitrosating agents. eaht.org

Baking: While generally considered a lower-risk cooking method compared to frying, baking can still contribute to nitrosamine (B1359907) formation, especially at higher temperatures. kne-publishing.com

Boiling and Steaming: These cooking methods are generally considered to produce lower levels of nitrosamines compared to high-heat, dry-cooking methods. mdpi.comzamann-pharma.com

The formation of nitrosamines during cooking is a complex process influenced by the food matrix, the presence of precursors (amines and nitrites), cooking temperature and duration, and the presence of catalysts and inhibitors. kne-publishing.com For instance, the decarboxylation of certain amino acids during frying can lead to the generation of volatile nitrosamines. kne-publishing.com

| Cooking Method | Potential for Nitrosamine Formation |

| Frying | High mdpi.comzamann-pharma.comkne-publishing.com |

| Grilling | High mdpi.comzamann-pharma.com |

| Smoking | Moderate to High mediresonline.orgresearchgate.net |

| Baking | Low to Moderate kne-publishing.com |

| Boiling | Low mdpi.comzamann-pharma.com |

| Steaming | Low zamann-pharma.com |

Microbial and Enzymatic Contributions to N-Nitrosothiazolidine Formation

The formation of N-nitrosothiazolidines, including this compound, can be significantly influenced by microbial and enzymatic activities, particularly in environments where precursor amines and nitrosating agents are present.

Certain microorganisms possess the enzymatic machinery to catalyze nitrosation reactions. For instance, some bacteria can reduce nitrate (B79036) to nitrite, which is a key precursor for the formation of N-nitroso compounds. nih.gov This reduction is a critical step, as nitrite is more reactive than nitrate in nitrosation reactions. iarc.fr Research has shown that various intestinal bacteria can catalyze the formation of nitrosamines from nitrite and secondary amines, with an optimal pH of 7.5 for these reactions. nih.gov

Enzymes such as nitrite reductase, found in some bacteria, are implicated in the catalysis of nitrosation. dntb.gov.ua The enzymatic formation of nitrogen-nitrogen bonds is a subject of ongoing research, with studies aiming to understand and even engineer enzymes for specific N-N bond-forming reactions. europa.eubiorxiv.org While direct enzymatic synthesis of this compound is not extensively documented, the microbial production of its precursors and the enzymatic catalysis of nitrosation in general provide a strong indication of the potential for such pathways. For example, studies on other N-nitrosothiazolidine derivatives, like N-nitrosothiazolidine-4-carboxylic acid (NTCA), highlight the role of microbial activity in their formation. uni-konstanz.de

Interactions between Nitrite and Amines in Food Matrices

Food matrices provide a complex environment where the interaction between nitrites and amines can lead to the formation of N-nitrosamines, including this compound. Nitrites are often added to cured meats as preservatives, while amines are naturally present in many food products. iarc.frqascf.com

The chemical reaction, known as nitrosation, typically occurs under acidic conditions, such as those found in the stomach. iarc.fr However, it can also happen during food processing and storage. science.gov The rate of nitrosation is influenced by several factors, including the concentrations of nitrite and amines, pH, temperature, and the presence of catalysts or inhibitors. nih.govnih.gov

For instance, the formation of N-nitrosothiazolidine and its derivatives has been observed in cured and smoked meats. researchgate.net The precursor for the thiazolidine (B150603) ring can be formed from the reaction of cysteine with aldehydes. uni-konstanz.de In the case of this compound, the butyl group would originate from a corresponding butylamine (B146782) precursor. The interaction of this amine with a nitrosating agent, derived from nitrite, within the food matrix would lead to the formation of the final compound.

Interactive Data Table: Factors Influencing Nitrosamine Formation in Food

| Factor | Effect on Nitrosamine Formation | Reference(s) |

|---|---|---|

| Nitrite Concentration | Higher concentrations generally lead to increased formation. | nih.gov |

| Amine Concentration | Higher concentrations of precursor amines increase formation. | nih.gov |

| pH | Acidic conditions (e.g., in the stomach) favor nitrosation. | iarc.fr |

| Temperature | Higher temperatures, such as during cooking, can accelerate formation. | nih.gov |

| Inhibitors (e.g., Ascorbic Acid) | Can reduce or block nitrosamine formation. | science.gov |

| Catalysts (e.g., Thiocyanate) | Can increase the rate of nitrosation. | nih.gov |

Endogenous Formation in Biological Systems

The formation of N-nitroso compounds is not limited to external sources like food but can also occur within the human body, a process known as endogenous formation.

Chemical Pathways for In Vivo N-Nitrosothiazolidine Synthesis

The primary site for endogenous nitrosation is the acidic environment of the stomach. nih.gov Ingested nitrates, which are abundant in many vegetables, can be reduced to nitrites by bacteria in the saliva. uni-konstanz.deresearchgate.net This salivary nitrite is then swallowed and enters the stomach.

In the acidic gastric milieu, nitrite is converted to nitrous acid (HNO₂), which can then form various nitrosating agents like dinitrogen trioxide (N₂O₃). nih.goviarc.fr These highly reactive species can then react with secondary amines, such as butylthiazolidine, to form this compound. The general chemical equation for acid-catalyzed nitrosation of a secondary amine (R₂NH) is:

2HNO₂ ⇌ N₂O₃ + H₂O N₂O₃ + R₂NH → R₂N-NO + HNO₂ nih.gov

The rate of this reaction is proportional to the concentration of the amine and the square of the nitrite concentration. nih.gov The presence of catalysts like thiocyanate, found in saliva, can also enhance the rate of nitrosation. nih.gov Conversely, substances like ascorbic acid (vitamin C) can inhibit this process. oup.com

Bacterial Nitrosation in Gastrointestinal Environments

Beyond the acidic stomach, bacterial activity in other parts of the gastrointestinal tract can also contribute to the formation of N-nitrosamines. In environments with a more neutral pH, such as the achlorhydric (low-acid) stomach or the colon, certain bacteria can mediate nitrosation. nih.govnih.gov

Studies have demonstrated that some bacterial strains, including certain species of Escherichia coli, can catalyze nitrosamine formation at a neutral pH. nih.gov This bacterial nitrosation is particularly relevant in conditions of gastric achlorhydria, where reduced stomach acid allows for bacterial proliferation. nih.gov Research in animal models has shown that the presence of nitrosation-proficient bacteria in an achlorhydric stomach significantly increases the endogenous formation of N-nitroso compounds when precursors like nitrate and an amine are administered. nih.govnih.gov

In the colon, amines and amides produced through the bacterial decarboxylation of amino acids can be nitrosated by nitrosating agents, a process mediated by anaerobic bacteria at an optimal pH of 7.5. nih.gov

Interactive Data Table: Research Findings on Endogenous and Bacterial Nitrosation

| Study Type | Key Finding | Organism/System Studied | Reference(s) |

|---|---|---|---|

| In vitro | E. coli A10 catalyzed nitrosamine formation from nitrite and secondary amines at pH 7.5. | Escherichia coli | nih.gov |

| In vivo (Animal) | Rats with omeprazole-induced achlorhydria and E. coli showed increased endogenous nitrosamine formation from nitrate and thiazolidine-4-carboxylic acid. | Rats | nih.govnih.gov |

| Human Study | Ingestion of nitrate increased the urinary excretion of N-nitrosothiazolidine-4-carboxylic acid (NTCA), indicating endogenous formation. | Humans |

| Human Study | Infection with the liver fluke Opisthorchis viverrini was associated with enhanced endogenous nitrosation. | Humans | oup.com |

Occurrence and Environmental Distribution of 2 Butyl 3 Nitrosothiazolidine

Detection and Quantification in Food Matrices

Comprehensive studies detailing the detection and quantification of 2-Butyl-3-nitrosothiazolidine in a range of food products are not readily found in the scientific literature. Research on nitrosamines in food often focuses on more commonly detected compounds such as N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR). While some studies have investigated the presence of N-nitrosothiazolidine (NTHZ) and its derivatives, specific data for the 2-butyl variant is largely absent.

Occurrence in Cured Meats and Processed Meat Products

The use of nitrites and nitrates as curing agents in meat products can lead to the formation of N-nitrosamines. While cured meats are a known source of various nitrosamines, specific quantitative data for this compound in these products is not available in the reviewed literature. Studies on N-nitrosothiazolidine-4-carboxylic acid (NTCA), a related compound, have shown its presence in cured and processed meats, but this does not directly translate to the occurrence of the 2-butyl derivative.

Presence in Smoked Foods and Related Preparations

The smoking of food can also contribute to the formation of N-nitrosamines. Research has indicated the presence of N-nitrosothiazolidine (NTHZ) and N-nitrosothiazolidine-4-carboxylic acid (NTCA) in smoked meats and fish. food.gov.uk However, specific detection and quantification of this compound in smoked foods have not been reported in the available scientific studies. The formation of NTHZ is linked to the reaction of formaldehyde (B43269) and cysteine, followed by nitrosation. The presence of a butyl group at the 2-position would necessitate the involvement of a different aldehyde precursor, and research on this specific formation pathway and its prevalence in smoked foods is lacking.

Comparative Analysis of Levels Across Different Food Categories

Due to the absence of detectable and quantifiable levels of this compound in specific food categories, a comparative analysis is not feasible at this time. The following table illustrates the lack of available data for this specific compound across various food types where other nitrosamines are sometimes found.

| Food Category | This compound Level |

| Cured Meats | Data Not Available |

| Processed Meat Products | Data Not Available |

| Smoked Fish | Data Not Available |

| Smoked Cheeses | Data Not Available |

| Beer | Data Not Available |

Potential Occurrence in Environmental Samples

The investigation into the environmental presence of this compound is as limited as its detection in food. General studies on N-nitrosamines in the environment tend to focus on more volatile and commonly occurring compounds.

Identification in Water Systems (considering general N-nitrosamine occurrence)

N-nitrosamines can be found in water sources, often as byproducts of disinfection processes, particularly chloramination. However, monitoring and research efforts are typically concentrated on a specific list of priority nitrosamines, such as NDMA. There is no available scientific literature that reports the identification or quantification of this compound in drinking water, groundwater, or surface water systems.

Presence in Other Environmental Compartments (e.g., air, soil)

The potential for this compound to be present in other environmental compartments like air and soil has not been investigated in the available scientific literature. Research on airborne nitrosamines often focuses on industrial emissions and tobacco smoke, while soil contamination studies typically target more prevalent environmental pollutants. Without specific studies on its formation, transport, and fate in the environment, its presence in these compartments remains unknown.

Detection of Related N-Nitrosothiazolidine Metabolites in Biological Fluids

No specific data on the detection of metabolites of this compound in human or animal biological fluids such as urine, blood, or tissues was found.

It is important to note that the lack of data does not necessarily indicate the absence of this compound in the environment or biological systems, but rather that it has not been a specific target of published research studies found during the search.

Advanced Analytical Methodologies for 2 Butyl 3 Nitrosothiazolidine Research

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for the reliable analysis of 2-Butyl-3-nitrosothiazolidine, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels. Various extraction techniques have been developed and optimized for this purpose.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) remains a fundamental and widely used technique for the extraction of nitrosamines, including this compound, from diverse sample matrices, particularly in food products like processed meats. The principle of LLE is based on the differential solubility of the target analyte between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent.

In the analysis of N-nitrosamines in meat products, a common approach involves the use of dichloromethane (B109758) as the extraction solvent. The procedure is often followed by a clean-up step using a phosphate buffer solution (pH 7.0) to remove polar interferences. nih.govnih.gov This methodology has proven to be simple, accessible, and reproducible, offering satisfactory sensitivity and selectivity without the need for extensive solvent evaporation, which can lead to the loss of volatile nitrosamines. nih.govnih.gov

Solid-Phase Extraction (SPE) and Miniaturized SPE Approaches

Solid-phase extraction (SPE) offers a more efficient and selective alternative to LLE, minimizing solvent consumption and reducing matrix effects. SPE utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte of interest from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent.

For the analysis of N-nitrosamines, various sorbent materials have been employed. Silica gel is a common choice for the clean-up of sample extracts. In a method for analyzing nitrosamines in fried bacon, a dual column chromatographic procedure involving an acid-Celite, Celite, and sodium sulfate column followed by a partially deactivated basic alumina column was used to isolate N-nitrosothiazolidine (NTHZ). nih.gov Florisil, a magnesium-silicate gel, is another effective sorbent for cleaning up environmental sample extracts containing various organic pollutants. nih.govosti.gov

Miniaturized SPE approaches, such as dispersive solid-phase extraction (dSPE), have also been applied to the analysis of nitrosamines. In a study on cured meat products, primary-secondary amine (PSA) sorbent was used in a dSPE format for the clean-up of the organic phase, which significantly increased the recoveries of volatile nitrosamines. dtu.dk

Solid-Phase MicroExtraction (SPME) Applications

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has been successfully applied to the analysis of volatile and semi-volatile organic compounds, including N-nitrosamines. SPME utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or by exposure to the headspace above the sample.

Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile nitrosamines in complex food matrices like sausages and fried bacon. researchgate.netyoutube.com The choice of fiber coating is crucial for efficient extraction. For instance, polydimethylsiloxane-divinylbenzene (PDMS-DVB) and polyacrylate (PA) fibers have been evaluated for the extraction of various nitrosamines. researchgate.net The optimization of extraction parameters such as time, temperature, and ionic strength is essential to achieve the best sensitivity and accuracy. researchgate.netyoutube.com

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process employed to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. While many volatile nitrosamines can be analyzed directly by gas chromatography, derivatization can be beneficial in certain cases, especially for non-volatile nitrosamines or to enhance the sensitivity of detection.

For the analysis of N-nitrosodiethanolamine (NDELA), a non-volatile nitrosamine (B1359907), derivatization using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst is a common practice prior to GC analysis. chromatographyonline.com This process converts the polar hydroxyl groups into non-polar trimethylsilyl ethers, increasing the volatility of the compound.

Chromatographic Separation Techniques

Gas chromatography (GC) is the cornerstone for the separation and analysis of volatile N-nitrosamines due to its high resolution and efficiency. The choice of the chromatographic column and detector is critical for achieving the desired selectivity and sensitivity.

Gas Chromatography (GC) with Capillary Columns

Capillary columns are predominantly used in the GC analysis of nitrosamines, offering superior separation efficiency compared to packed columns. nih.gov The selection of the stationary phase is dependent on the polarity of the target analytes. A variety of capillary columns with different polarities have been tested for the separation of N-nitrosamines to achieve the best chromatographic resolution. mdpi.com

The use of fused silica capillary columns has been shown to provide excellent separation of N-nitrosodimethylamine. nih.gov For the analysis of a broader range of nitrosamines, columns with different stationary phases are evaluated to optimize the separation.

A highly specific and sensitive detector for the analysis of N-nitrosamines is the Thermal Energy Analyzer (TEA). The GC-TEA system is considered the gold standard for nitrosamine analysis due to its high specificity for the nitroso functional group, which minimizes interferences from other nitrogen-containing compounds. chromatographyonline.comfilab.frfilab.fr This detector works by pyrolyzing the nitrosamines to release nitric oxide (NO), which then reacts with ozone to produce chemiluminescence that is detected by a photomultiplier tube. The combination of capillary GC for high-resolution separation and TEA for specific detection provides a powerful tool for the unambiguous identification and quantification of this compound and other nitrosamines in complex samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) serves as a robust technique for the analysis of N-nitroso compounds, including thiazolidine (B150603) derivatives. nih.govnih.gov HPLC methods are particularly valuable for non-volatile or thermally labile nitrosamines that are not amenable to gas chromatography. The versatility of HPLC allows for various configurations, coupling different stationary phases and mobile phase compositions to achieve optimal separation.

A typical HPLC method for related compounds involves a reversed-phase column, such as a Zorbax SB-C18 (150 × 4.6 mm, 5 µm), with a gradient elution program. mdpi.comnih.gov The mobile phase often consists of an aqueous component, like 0.1 mol/L trichloroacetic acid adjusted to an acidic pH, and an organic modifier such as acetonitrile. mdpi.comnih.gov This setup facilitates the separation of the analyte of interest from complex sample matrices. Detection is commonly achieved using a UV detector, although coupling HPLC with more advanced detection systems is frequent for trace-level analysis. mdpi.comnih.gov For instance, a method developed for a related thiazolidine-4-carboxylic acid derivative utilized UV detection at 348 nm after a derivatization step. mdpi.com Another simpler approach for water contaminant analysis uses HPLC with photochemical reaction (PR) and chemiluminescence (CL) detection, which requires minimal sample preparation. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-C18 (150 × 4.6 mm, 5 µm) | mdpi.comnih.gov |

| Mobile Phase A | 0.1 mol/L Trichloroacetic Acid (pH 1.7) | mdpi.comnih.gov |

| Mobile Phase B | Acetonitrile (ACN) | mdpi.comnih.gov |

| Flow Rate | 1 mL/min | mdpi.comnih.gov |

| Detection | UV at 355 nm | nih.gov |

| Run Time | ~14 minutes | mdpi.com |

High-Resolution Detection and Identification Systems

To achieve the low detection limits required for nitrosamine analysis, high-resolution and highly selective detectors are essential. These systems are often coupled with chromatographic techniques to provide both separation and sensitive detection.

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds. cloudfront.netlabcompare.com It has been considered an industry standard for nitrosamine analysis for decades. chromatographytoday.comusp.org The principle of TEA involves the thermal cleavage of the N-NO bond in nitrosamines, which releases a nitric oxide (NO) radical. labcompare.com This process typically occurs in a pyrolyzer at temperatures around 500°C. labcompare.compharmtech.com

The liberated NO radical is then reacted with ozone (O₃) in a reaction chamber under vacuum. cloudfront.netlabcompare.com This reaction produces electronically excited nitrogen dioxide (NO₂). labcompare.comusp.org As the excited NO₂ decays to its ground state, it emits photons in the near-infrared region of the spectrum. labcompare.com This emission of light is known as chemiluminescence. A sensitive photomultiplier tube detects this light, and the resulting signal is proportional to the amount of the N-nitroso compound present in the sample. cloudfront.netlabcompare.com The high selectivity of the TEA detector stems from the specificity of this chemiluminescent reaction for nitric oxide. pharmtech.com

Chemiluminescence Detection (CLD) is the underlying principle of the TEA. nih.gov It can also be applied in other analytical configurations. For example, total N-nitrosamines can be quantified by liberating nitric oxide through chemical denitrosation with acidic triiodide or through UV photolysis, followed by CLD. nih.govacs.org In these methods, the generated NO reacts with ozone, and the resulting chemiluminescence is measured by a photomultiplier tube. nih.govacs.org

Mass Spectrometry (MS) has become a primary tool for the analysis of nitrosamines, often replacing older detector types due to its high sensitivity and selectivity. labrulez.com When coupled with chromatographic systems like GC or LC, it allows for the definitive identification and quantification of target compounds. edqm.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing a wide range of nitrosamines in various matrices, including pharmaceuticals. researchgate.net This technique offers unparalleled sensitivity and precision. researchgate.net For instance, a multi-analyte LC-MS/MS method was developed for the determination of 12 different nitrosamines in sartan drugs, achieving limits of detection and quantification of 20 ng/g and 50 ng/g, respectively. nih.gov High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, provides even greater specificity and the ability to detect ultra-low levels of nitrosamine impurities. thermofisher.comthermofisher.com

The power of MS/MS lies in its ability to perform fragmentation of a selected precursor ion (the molecule of interest) into characteristic product ions. This transition is highly specific and helps to eliminate matrix interferences, which is crucial for trace analysis. turkjps.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the analysis of volatile nitrosamines. labrulez.com While standard electron impact (EI) ionization can be used, Chemical Ionization (CI) offers advantages for nitrosamine analysis. nih.gov CI is a "softer" ionization technique that results in less fragmentation of the parent molecule, leading to a more abundant molecular ion or protonated molecule. This increases sensitivity and selectivity, especially when using selected ion monitoring (SIM). kirj.ee

Methods using positive-ion chemical ionization (PICI) with reagent gases like ammonia or methane have been developed for determining volatile N-nitrosamines in food products. kirj.eenih.gov An ammonia CI-based GC-MS/MS method successfully quantified N-nitrosamines in meat products with limits of quantitation (LOQs) between 0.3-0.4 µg/kg. nih.gov The U.S. EPA Method 521 for nitrosamines in drinking water also utilizes GC-MS with chemical ionization. nih.govgcms.cz This approach provides a sensitive and selective method for trace analysis. gcms.cz

The Apparent Total N-Nitroso Compound (ATNC) method is a screening technique used to determine the total concentration of all N-nitroso compounds in a sample. labrulez.comfilab.fr This approach is valuable because it can measure both volatile and non-volatile nitrosamines collectively in a single analysis. pharmtech.comlabrulez.com

The ATNC method typically involves chemical denitrosation (or "stripping") of the sample to cleave the N-NO bond from all present N-nitroso compounds, releasing nitric oxide (NO). chromatographyonline.com The released NO is then quantified, usually by a Thermal Energy Analyzer (TEA). filab.frchromatographyonline.com A positive result from an ATNC test indicates the presence of N-nitroso compounds and suggests that further, more specific analysis using techniques like GC-MS or LC-MS/MS is needed to identify and quantify the individual species. pharmtech.comfood.gov.uk If a sample shows an ATNC result below a specified level of concern, it can be deemed safe without further speciation. pharmtech.com However, it is important to note that some semi-selective chemical denitrosation reactions can occasionally produce false positive results, meaning the ATNC method serves as a potential indicator rather than a definitive confirmation of NOC contamination. chromatographyonline.com

Method Validation and Performance Metrics in Trace Analysis

For the analysis of trace-level contaminants like this compound, rigorous method validation is critical to ensure the reliability and accuracy of the results. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov Key performance metrics include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Correlation coefficients (r²) of >0.99 are typically required. labrulez.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netnih.gov For trace nitrosamine analysis, LOQs are often in the low ng/mL or ppb range. labrulez.comresearchgate.net For example, a validated LC-MS/MS method for nitrosamines in pharmaceuticals achieved LOQs in the range of 0.25–0.5 ng/mL. researchgate.netnih.gov

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix. Recoveries are typically expected to be within a range of 80-120%. nih.govnih.gov

Precision: This refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov For trace analysis, RSD values should generally be below 15-20%. nih.gov

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. turkjps.org

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | labrulez.comresearchgate.net |

| Accuracy (Recovery %) | 80 - 120% | nih.gov |

| Precision (RSD %) | < 15-20% | nih.gov |

| LOQ | 0.3 - 10 µg/kg (ppb) or lower | nih.gov |

Ensuring these performance metrics are met is a fundamental requirement for any analytical method intended for the regulatory monitoring or risk assessment of this compound. digitellinc.com

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For nitrosamines, including this compound, achieving low LODs and LOQs is critical due to their potential toxicological significance even at trace levels.

Analytical techniques such as Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for nitrosamine analysis due to their high sensitivity and selectivity. While specific LOD and LOQ values for this compound are not widely published in readily available literature, data for other nitrosamines analyzed by these techniques can provide an expected range of performance. For instance, multi-analyte LC-MS/MS methods for various nitrosamines have reported LOQs in the low parts-per-billion (ppb) range.

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis by LC-MS/MS

| Parameter | Typical Value (ppb) |

| Limit of Detection (LOD) | 0.1 - 1.0 |

| Limit of Quantification (LOQ) | 0.3 - 3.0 |

Note: These are representative values for nitrosamines and may not directly reflect the performance for this compound. Actual values are matrix-dependent and require experimental determination.

Recovery Studies and Matrix Effects

Recovery studies are essential to evaluate the efficiency of an analytical method in extracting the target analyte from the sample matrix. The matrix, which is the remainder of the sample apart from the analyte, can interfere with the analysis, causing either suppression or enhancement of the analytical signal. These are known as matrix effects.

For this compound, recovery would be determined by spiking a known amount of the compound into a blank matrix (e.g., a specific food product, rubber extract, or biological fluid) and measuring the amount recovered. Acceptable recovery is typically within the range of 80-120%.

Matrix effects are a significant challenge in complex samples. They are often assessed by comparing the analytical response of a standard in a pure solvent to that of a standard spiked into a sample extract. Isotope-labeled internal standards, which have similar chemical properties to the analyte but a different mass, are often used to compensate for matrix effects and improve the accuracy of quantification.

Table 2: Example Data from a Hypothetical Recovery and Matrix Effect Study for this compound

| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Cured Meat Extract | 10 | 8.9 | 89 | -11 |

| Rubber Migrant | 10 | 10.5 | 105 | +5 |

| Synthetic Saliva | 10 | 9.5 | 95 | -5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Inter-laboratory and Intra-laboratory Validation Studies

To ensure the robustness and reproducibility of an analytical method, it must undergo rigorous validation studies.

Intra-laboratory validation is performed within a single laboratory to demonstrate that the method is suitable for its intended purpose. This includes assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, and specificity.

Inter-laboratory validation , also known as a collaborative study, involves multiple laboratories analyzing the same samples using the same method. This type of study is crucial for standardizing a method and establishing its reproducibility across different laboratory environments.

For a compound like this compound, a validated method would have well-defined performance characteristics. For example, precision is often expressed as the relative standard deviation (RSD), with lower values indicating higher precision.

Table 3: Representative Intra-laboratory Validation Parameters for a Nitrosamine Analytical Method

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Repeatability (RSD%) | ≤ 15% |

| Intermediate Precision (RSD%) | ≤ 20% |

| Accuracy (Recovery %) | 80 - 120% |

These are typical acceptance criteria based on regulatory guidelines for trace analysis and are not specific to a validated method for this compound.

Chemical Reactivity and Interaction Studies of 2 Butyl 3 Nitrosothiazolidine

Transnitrosation Reactions of N-Nitrosothiazolidines

Transnitrosation is a fundamental reaction of N-nitrosamines, involving the transfer of a nitrosonium ion (NO+) to other nucleophilic species like amines and thiols. researchgate.netconicet.gov.ar For N-nitrosothiazolidines, this reactivity is influenced by both their structure and the surrounding chemical environment.

The transfer of a nitroso group from N-nitrosothiazolidines can occur through several proposed mechanisms. For certain N-nitrosothiazolidine derivatives, particularly those with a thioamide substituent, the reaction is thought to proceed via a bridged intermediate pathway under acidic conditions. researchgate.netnih.gov This mechanism involves the following steps:

Protonation of the N-nitrosothiazolidine is often required to initiate the reaction, as the neutral form is generally unreactive. researchgate.net

The protonated compound forms a bridged structure between the nitrogen atom of the nitroso group and two sulfur atoms—one from the thiazolidine (B150603) ring and the other from the substituent. researchgate.netnih.gov

This bridged structure rearranges into a second intermediate where the nitroso group is bonded to the sulfur atom of the substituent. researchgate.netnih.gov

Finally, the nitroso group is transferred from this intermediate to a nucleophile, such as a thiol. researchgate.netnih.gov

In some cases, the transfer of the nitroso group may occur directly to the accepting amine or thiol without the formation of nitrous acid as an intermediate. researchgate.net However, for other derivatives, particularly those lacking a substituent that can participate in the bridged intermediate, a direct transfer from the nitrosated nitrogen to the nucleophile is hypothesized. clockss.org The mechanism can also involve the nucleophilic attack of a thiolate ion on the nitroso group, leading to the release of the corresponding sulfonamide anion in the case of N-nitrososulfonamides. conicet.gov.ar

The substituents on the thiazolidine ring play a critical role in modulating the rate and efficiency of transnitrosation.

Alkyl Chains: The introduction of alkyl groups, such as methyl groups, onto a thioamide substituent of an N-nitrosothiazolidine has been shown to decrease its transnitrosation activity. researchgate.netnih.gov This reduction in reactivity is attributed to steric hindrance caused by the alkyl groups, which impedes the approach of the nucleophile. clockss.org Quantitative structure-activity relationship (QSAR) studies on other N-nitrosamines have also found that non-substituted alkyl chains can enhance activity, whereas chains with polar groups have a negative effect. labrulez.com

Sulfur-Containing Side Chains: The presence of sulfur atoms in the side chain has a profound impact on reactivity. A compound containing sulfur atoms in both the thiazolidine ring and a thioamide substituent (e.g., 3-Nitroso-1,3-thiazolidine-4-thiocarboxamide) demonstrates significantly high activity in forming S-nitrosoglutathione (GSNO). researchgate.netclockss.org This suggests a cooperative role of the intramolecular sulfur atoms in facilitating the transnitrosation via the bridged intermediate mechanism. researchgate.net However, replacing the highly activating thioamide group with other sulfur-containing substituents, such as a methylthiol or methylthiomethyl group, leads to a sharp decrease in transnitrosation activity. clockss.org The reactivity of these compounds becomes comparable to those containing only a single sulfur atom, suggesting they follow a different, less efficient reaction pathway. clockss.org

| Compound | Substituent at C4 | Relative Reactivity (GSNO Formation) | Reference |

|---|---|---|---|

| 3-Nitroso-1,3-thiazolidine-4-thiocarboxamide | -C(S)NH₂ | High | researchgate.netnih.gov |

| N-Methyl-3-nitroso-1,3-thiazolidine-4-thiocarboxamide | -C(S)NHCH₃ | Low | nih.gov |

| N,N-Dimethyl-3-nitroso-1,3-thiazolidine-4-thiocarboxamide | -C(S)N(CH₃)₂ | Low | nih.gov |

| 3-Nitroso-(1,3-thiazolidin-4-yl)methanethiol | -CH₂SH | Very Low | clockss.org |

| 4-[(Methylthio)methyl]-3-nitrosothiazolidine | -CH₂SCH₃ | Very Low | clockss.org |

Interactions with Biological Molecules (e.g., Glutathione (B108866), Amino Acids)

2-Butyl-3-nitrosothiazolidine and its analogs can react with endogenous nucleophiles, most notably glutathione (GSH), the most abundant cellular thiol. nih.gov

A primary reaction of N-nitrosothiazolidines with biological thiols is the formation of S-nitrosothiols (RSNOs). The reaction with glutathione yields S-nitrosoglutathione (GSNO), an important biological molecule that acts as a reservoir and transporter of nitric oxide (NO). researchgate.netnih.gov This transnitrosation reaction typically occurs under acidic conditions. clockss.org The high propensity of certain N-nitrosothiazolidines to form GSNO highlights their potential to act as NO donors in biological systems. researchgate.netnih.gov GSNO itself can participate in further transnitrosation reactions, transferring its nitroso group to other molecules, such as L-cysteine, to form S-nitroso-L-cysteine (L-CysNO), which is readily transported into cells. nih.gov

The principal and most studied product of the interaction between N-nitrosothiazolidines and glutathione is GSNO. nih.govclockss.org The yield and rate of GSNO formation are often used to quantify the transnitrosation activity of the parent compound. clockss.org

The reaction pathway is highly dependent on the structure of the N-nitrosothiazolidine. As discussed (5.1.1), compounds with a thioamide group are believed to react via an intramolecular transfer of the nitroso group to the thioamide's sulfur atom, followed by an intermolecular transfer to GSH. clockss.org In contrast, derivatives with less activating substituents likely engage in a direct transfer of the nitroso group from the ring nitrogen to GSH. clockss.org

While GSNO is a major product, reactions between nitroso compounds and thiols can be complex. For instance, the reaction of certain nitrosoaromatics with GSH can yield not only S-nitroso adducts but also other products like hydroxylamines, amines, and semimercaptals, which are glutathionyl derivatives with a covalent S-N bond. nih.gov Furthermore, the decomposition of some S-nitrosothiols can proceed through an S- to N-transnitrosation, leading to reactive diazonium ion intermediates and subsequent formation of various organic products. nih.gov

Stability Studies under Diverse Chemical Conditions (e.g., pH, Oxidative Stress)

The stability of this compound is a critical factor governing its reactivity and persistence. Studies on analogous N-nitroso compounds and thiazolidine derivatives provide insight into its likely behavior under different conditions.

pH: The stability of N-nitroso compounds is often highly dependent on pH. For example, the nitrosamine (B1359907) N-NO-MeIQx is very stable for hours at neutral to alkaline pH (7.4 to 9.0) but becomes progressively less stable as the pH decreases into the acidic range. nih.gov At pH 5.5, nearly half of the compound degrades within four hours, and at pH 3.5 or below, it disappears almost completely. nih.gov The thiazolidine ring itself can also be labile under weakly acidic conditions (pH 3-5), potentially opening to form an iminium intermediate that can react with water. researchgate.net This suggests that this compound is likely more stable at neutral or alkaline pH and would degrade more rapidly in acidic environments.

Oxidative Stress: There is limited direct information on the stability of this compound under conditions of oxidative stress. However, it is known that antioxidants, such as ascorbic acid (vitamin C), are often added post-synthesis to stabilize other N-nitrosothiazolidine compounds by inhibiting further nitrosation. This implies that oxidizing conditions could potentially affect the stability of the compound. In studies of other nitrosamines, the presence of glutathione, a key component of the cellular antioxidant system, did not alter stability at neutral pH. nih.gov

| pH | Percent Remaining | Reference |

|---|---|---|

| 9.0 | ~100% | nih.gov |

| 7.4 | ~100% | nih.gov |

| 5.5 | 48% | nih.gov |

| 3.5 | <1% | nih.gov |

| 2.0 | <1% | nih.gov |

In Vitro Biological Activity Studies: Mutagenicity of 2 Butyl 3 Nitrosothiazolidine and Analogues

Bacterial Reverse Mutation Assays (e.g., Ames Test using Salmonella typhimurium strains)

Studies on 2-alkyl-N-nitrosothiazolidines have demonstrated that their mutagenic activity is influenced by the nature of the alkyl substituent at the 2-position of the thiazolidine (B150603) ring.

Research has shown that 2-Butyl-3-nitrosothiazolidine exhibits mutagenic activity, particularly in the Salmonella typhimurium strain TA100. nih.gov This strain is designed to detect base-pair substitution mutations. re-place.be Notably, the mutagenicity of this compound was observed without the need for an external metabolic activation system, such as the S9 mix derived from rat liver homogenates. nih.gov

In fact, the presence of the S9 mix was found to significantly suppress the mutagenic activity of 2-alkyl-N-nitrosothiazolidines. nih.gov This suggests that the parent compound is a direct-acting mutagen and that metabolic processes may lead to its deactivation. nih.gov Generally, the mutagenicity of many N-nitroso compounds is dependent on metabolic activation by cytochrome P450 enzymes to form reactive intermediates. researchgate.netgenetics-gsa.org However, some N-nitroso compounds are known to be direct-acting mutagens. dergipark.org.tr

The mutagenic potency of 2-alkyl-N-nitrosothiazolidines in Salmonella typhimurium TA100 varies with the alkyl substituent. A comparative study revealed the following order of mutagenic potency: unsubstituted > isopropyl > propyl > ethyl > butyl > isobutyl > methyl. nih.gov This indicates that this compound is less mutagenic than the unsubstituted, isopropyl, propyl, and ethyl analogues, but more potent than the isobutyl and methyl analogues in this specific assay. nih.gov

Table 1: Mutagenic Activity of 2-Alkyl-N-nitrosothiazolidines in Salmonella typhimurium TA100 (without S9 Mix)

| Compound | Alkyl Substituent | Mutagenic Activity (Revertants/plate) |

| N-nitrosothiazolidine | Unsubstituted | Strongest |

| 2-Isopropyl-3-nitrosothiazolidine | Isopropyl | Strong |

| 2-Propyl-3-nitrosothiazolidine | Propyl | Moderate |

| 2-Ethyl-3-nitrosothiazolidine | Ethyl | Moderate |

| This compound | Butyl | Weak |

| 2-Isobutyl-3-nitrosothiazolidine | Isobutyl | Weaker |

| 2-Methyl-3-nitrosothiazolidine | Methyl | Weakest |

| Data is based on graphical representation from the source and indicates relative potency. nih.gov |

Genotoxic Potential of Structurally Related N-Nitrosothiazolidines

The genotoxicity of several N-nitrosothiazolidine analogues has been evaluated, providing a broader context for understanding the potential biological activity of this class of compounds.

N-nitrosothiazolidine (NTHZ): The parent compound, N-nitrosothiazolidine, has shown evidence of weak mutagenicity. nih.gov In some studies, the observed mutagenic activity in Salmonella TA100 without metabolic activation was attributed to a synthesis-related contaminant. nih.gov However, other research has indicated that NTHZ itself can induce DNA repair in primary hepatocyte cultures, suggesting genotoxic potential. nih.gov

2-(hydroxymethyl)-N-nitrosothiazolidine (HMNT): This analogue exhibited a clear dose-response relationship for mutagenicity in Salmonella typhimurium strain TA100, both with and without metabolic activation. nih.gov It was, however, not mutagenic in strain TA98. nih.gov Its mutagenic activity was noted to be weaker than that of unsubstituted N-nitrosothiazolidine. nih.gov

N-nitrosothiazolidine-4-carboxylic acid (NTCA): Studies have consistently shown that NTCA is not mutagenic in various Salmonella typhimurium strains, including TA98, TA100, and TA104, with or without metabolic activation. nih.gov Furthermore, it did not display mutagenic activity in a eukaryotic test system using human HeLa S3 cells. nih.gov The presence of the carboxyl group at the 4-position appears to eliminate the mutagenic activity observed in other nitrosothiazolidine compounds. nih.gov

Table 2: Genotoxicity of Structurally Related N-Nitrosothiazolidines

| Compound | Structure | Ames Test Result (S. typhimurium) | Metabolic Activation (S9) | Other Genotoxicity Data |

| N-nitrosothiazolidine (NTHZ) | Thiazolidine ring with a nitroso group | Weakly positive in TA100 (potentially due to contaminant) nih.govnih.gov | Not required nih.gov | Induces DNA repair in hepatocytes nih.gov |

| 2-(hydroxymethyl)-N-nitrosothiazolidine (HMNT) | Hydroxymethyl group at position 2 | Positive in TA100, Negative in TA98 nih.gov | Active with and without S9 nih.gov | - |

| N-nitrosothiazolidine-4-carboxylic acid (NTCA) | Carboxylic acid group at position 4 | Negative in TA98, TA100, TA104 nih.gov | Not mutagenic with or without S9 nih.gov | Not mutagenic in HeLa S3 cells nih.gov |

Synthesis and Characterization of 2 Butyl 3 Nitrosothiazolidine and Its Derivatives

Synthetic Methodologies for the Thiazolidine (B150603) Ring System

The thiazolidine ring is a sulfur-containing heterocycle that serves as a crucial pharmacophore and synthetic intermediate. nih.gov Various methodologies have been developed for its synthesis, ranging from classical condensation reactions to modern catalyzed approaches.

One of the most established methods involves the reaction of an α-halogenated carboxylic acid with thiourea (B124793) in a solvent such as water, often under reflux conditions for an extended period. nih.govwiley.com The mechanism proceeds via an initial S-alkylation of the thiourea by the halo-acid (an SN2 type reaction), followed by intramolecular cyclization and hydrolysis to yield the thiazolidine derivative, specifically a thiazolidinedione in this case. nih.govwiley.com The choice of acid can influence the reaction's success and yield. nih.gov

Another versatile and widely used method is the condensation reaction between a β-aminoethanethiol (like cysteamine) and a carbonyl compound (an aldehyde or a ketone). nih.gov This reaction directly furnishes the thiazolidine ring. For instance, the reaction of cysteamine (B1669678) with formaldehyde (B43269) is a key step in the formation of N-nitrosothiazolidine (NTHZ). nih.gov This approach allows for the introduction of substituents at the C-2 position of the thiazolidine ring by selecting the appropriate aldehyde or ketone.

More advanced, one-pot synthetic protocols have also been devised. These can involve the simultaneous reaction of the thiazolidine core, an aldehyde to substitute at the C-5 position, and an alkyl halide to react at the N-3 position, often facilitated by sonification or microwave irradiation to improve efficiency. nih.govchemmethod.com Catalysts such as zinc chloride or sodium tetrafluoroborate (B81430) have been employed to facilitate the cyclocondensation and improve yields under milder conditions. chemmethod.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Thiazolidine Ring Formation

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| α-Chloroacetic acid, Thiourea | Water, Reflux | Thiazolidinedione | nih.govwiley.com |

| Ethyl chloroacetate, Potassium thiocyanate | Dilute HCl | Thiazolidinedione | wiley.com |

| Cysteamine, Aldehyde/Ketone | Condensation | 2-Substituted Thiazolidine | nih.gov |

| Galloyl hydrazide, Substituted aldehyde, Thioglycolic acid | Multi-step, Reflux, ZnCl₂ | Substituted Thiazolidin-4-one | chemmethod.com |

| Amine, Aldehyde, Thioglycolic acid | NaBF₄, One-pot | 4-Thiazolidinone (B1220212) | researchgate.net |

Nitrosation Strategies for the N-3 Position

Nitrosation of the secondary amine at the N-3 position of the thiazolidine ring is a critical step in forming N-nitrosothiazolidines. This reaction is typically achieved through electrophilic nitrosation, where a nitrosating agent provides the nitrosonium ion (NO⁺).

The most common laboratory and industrial method employs sodium nitrite (B80452) (NaNO₂) under acidic conditions. An acid, such as hydrochloric acid (HCl), is used to protonate the nitrite, which then forms nitrous acid (HNO₂). Further protonation and loss of water generates the highly electrophilic nitrosonium ion, which readily attacks the lone pair of electrons on the secondary nitrogen of the thiazolidine ring, forming the characteristic N-nitroso (N–N=O) bond. The reaction conditions, such as pH and temperature, are crucial; the reaction is typically carried out at a controlled acidic pH (e.g., pH 2) and may be gently heated (e.g., to 37°C) to enhance kinetics, though excessive heat must be avoided to prevent side reactions.

Alternative nitrosating agents and conditions have also been explored. Alkyl nitrites, such as tert-butyl nitrite (TBN), can be used for the N-nitrosation of less reactive secondary amides, often at room temperature in solvents like dichloromethane (B109758) or acetonitrile. researchgate.net Nitrosation can also occur in vivo and in food products from precursors like nitrate (B79036) and nitrite. nih.govnih.gov The process in the stomach is an example of acid-catalyzed nitrosation. nih.gov The formation of N-nitrosamines can be influenced by catalysts like thiocyanate. nih.gov

Synthesis of Alkyl-Substituted N-Nitrosothiazolidines

The synthesis of a specific alkyl-substituted N-nitrosothiazolidine, such as 2-butyl-3-nitrosothiazolidine, is a two-step process that combines the methodologies described previously.

First, the substituted thiazolidine ring is formed. This involves the condensation of cysteamine with the corresponding aldehyde, in this case, butyraldehyde (B50154) (butanal). The reaction forms 2-butylthiazolidine. This reaction is analogous to the well-documented formation of N-nitrosothiazolidine (NTHZ) from cysteamine and formaldehyde, or N-nitroso-2-methylthiazolidine (NMTHZ) from cysteamine and acetaldehyde. nih.govnih.gov

In the second step, the newly formed 2-butylthiazolidine is subjected to nitrosation at the N-3 position. This is achieved by reacting it with a nitrosating agent, typically sodium nitrite in an acidic medium. The nitrosonium ion generated in situ attacks the nitrogen atom of the 2-butylthiazolidine ring to yield the final product, this compound.

The synthesis and characterization of various N-nitrosothiazolidine analogues, particularly those with alkyl or functionalized alkyl groups at the C-2 or C-4 positions, have been reported in the literature, providing a strong basis for this synthetic pathway. researchgate.netclockss.org

Table 2: Examples of Synthesized N-Nitrosothiazolidine Derivatives

| Compound | Precursors | Key Reagents | Yield | Reference |

| 3-Nitroso-(1,3-thiazolidin-4-yl)methanethiol | L-Thioproline | HCl, NaNO₂, Thiourea | 6% | clockss.org |

| 4-[(Methylthio)methyl]-3-nitrosothiazolidine | L-Thioproline | HCl, NaNO₂, NaSMe | 70% | clockss.org |

| N-Nitrosothiazolidine-4-carboxylic acid (NTCA) | Thiazolidine-4-carboxylic acid | HCl, NaNO₂ | Not specified | |

| N-Nitroso-2-methylthiazolidine (NMTHZ) | Cysteamine, Acetaldehyde, Nitrite | Not specified | Not specified | nih.gov |

Elucidation of Reaction Mechanisms in Synthetic Routes

The synthetic routes to N-nitrosothiazolidines involve well-understood reaction mechanisms. The formation of the thiazolidine ring itself and the subsequent N-nitrosation are the two key mechanistic transformations.

The synthesis of the thiazolidine ring from a β-aminoethanethiol and a carbonyl compound proceeds via a cyclocondensation mechanism. The reaction typically initiates with the nucleophilic attack of the primary amine group of cysteamine on the carbonyl carbon of the aldehyde (e.g., butyraldehyde). This forms a transient carbinolamine intermediate, which then dehydrates to form a Schiff base or imine. Subsequently, an intramolecular nucleophilic attack by the thiol group onto the imine carbon results in the closure of the five-membered thiazolidine ring.

The mechanism for N-nitrosation is a classic electrophilic substitution on nitrogen. Under acidic conditions, sodium nitrite is converted into the active nitrosating agent, the nitrosonium ion (NO⁺). This potent electrophile is then attacked by the nucleophilic secondary amine of the thiazolidine ring. The resulting intermediate loses a proton to the solvent to yield the stable N-nitroso derivative. Theoretical models support a mechanism for thiourea nitrosation that involves a rapid deprotonation of an initial S-nitrosothiourea intermediate, followed by a rate-limiting S-to-N migration of the nitroso group. researchgate.net In more complex systems, transnitrosation reactions can also occur, where a nitroso group is transferred from one molecule to another, potentially via a bridged intermediate, especially when sulfur atoms are present in the molecule. researchgate.netacs.org

Preparation and Characterization of Novel N-Nitrosothiazolidine Analogues with Varying Side Chains

The synthetic flexibility of the thiazolidine core allows for the preparation of a wide array of novel N-nitrosothiazolidine analogues with diverse side chains. These modifications are typically introduced at the C-2, C-4, or C-5 positions of the ring system, leading to compounds with varied physicochemical properties.

For example, researchers have synthesized analogues by starting with functionalized precursors like L-thioproline (thiazolidine-4-carboxylic acid). clockss.org The carboxylic acid group at the C-4 position can be reduced to a hydroxymethyl group, which can then be further modified. A study detailed the synthesis of 3-nitroso-(1,3-thiazolidin-4-yl)methanethiol and 4-[(methylthio)methyl]-3-nitrosothiazolidine from a common intermediate. clockss.org The synthesis involved protection of the ring nitrogen, functional group transformation of the side chain (e.g., bromination followed by thiolation or thiomethylation), deprotection, and final nitrosation. clockss.org

Other synthetic strategies involve the Knoevenagel condensation to introduce arylidene substituents at the C-5 position of the thiazolidine ring. nih.govpensoft.net This involves reacting a 4-thiazolidinone with an aromatic aldehyde in the presence of a catalyst like piperidine. nih.gov Subsequent nitrosation would yield C-5 substituted N-nitrosothiazolidine derivatives.

The characterization of these novel analogues relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is essential for elucidating the structure, confirming the position of substituents, and studying conformational preferences. chemmethod.comclockss.orgresearchgate.net Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to confirm the molecular formula and molecular weight of the synthesized compounds. clockss.org

Table 3: Selected Novel N-Nitrosothiazolidine Analogues and Their Synthesis

| Analogue Structure/Name | Synthetic Approach | Characterization Methods | Reference |

| 3-Nitroso-(1,3-thiazolidin-4-yl)methanethiol | Multi-step synthesis from L-thioproline via reduction, bromination, thiolation with thiourea, and nitrosation. | NMR, HRMS | clockss.org |

| 4-[(Methylthio)methyl]-3-nitrosothiazolidine | Multi-step synthesis from L-thioproline via reduction, thiomethylation, and nitrosation. | NMR, HRMS | clockss.org |

| Ethyl (R)-3-nitrosothiazolidine-4-carboxylate | Nitrosation of Ethyl (R)-thiazolidine-4-carboxylate. | Not specified | synzeal.com |

| 4-Imino-3-phenyl-thiazolidine-2,5-dione 5-oxime | Nitrosation of 4-imino-3-phenyl-thiazolidin-2-one using NaNO₂/HCl. | ¹H NMR, Elemental Analysis | pensoft.net |

Future Research Directions and Unresolved Questions

Elucidation of Undiscovered N-Nitrosothiazolidine Species in Complex Samples

A significant challenge in the analysis of N-nitroso compounds is the identification of all species present in complex samples. While analytical methods for volatile N-nitrosamines are well-established, non-volatile species, which may include various substituted N-nitrosothiazolidines, are more difficult to detect and quantify. labrulez.com The existence of a wide range of potential N-nitrosothiazolidine structures, formed from the reaction of nitrite (B80452) with different thiazolidine (B150603) precursors, suggests that many species remain undiscovered. dfg.de

Future research should focus on developing more comprehensive analytical techniques to identify and quantify these unknown N-nitrosothiazolidine species. This includes the analysis of various food products, biological samples, and environmental matrices where these compounds may be formed. wiley.comscience.gov For instance, N-nitrosothiazolidine-4-carboxylic acid has been detected in smoked and cured meats, and it is known to be a precursor to N-nitrosothiazolidine upon heating. dfg.deresearchgate.net The potential for other, yet unidentified, N-nitrosothiazolidine derivatives to exist in these products is high.

Advanced Spectroscopic Approaches for Structural and Mechanistic Studies

Advanced spectroscopic techniques are crucial for the structural elucidation of novel N-nitrosothiazolidine compounds and for studying the mechanisms of their formation and reactions. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA) have been instrumental in the analysis of known N-nitroso compounds. labrulez.comresearchgate.netnih.gov

Future investigations could benefit from the application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for the unambiguous identification of new N-nitrosothiazolidine species. clockss.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for detailed structural analysis of newly synthesized or isolated compounds. nih.govclockss.org Furthermore, spectroscopic studies can provide insights into reaction kinetics and mechanisms, such as transnitrosation reactions, where the nitroso group is transferred from an N-nitrosothiazolidine to other biological molecules. researchgate.netacs.org

Computational Chemistry and Molecular Modeling for Predictive Analysis of Formation and Reactivity

Computational chemistry and molecular modeling offer powerful predictive tools for understanding the formation and reactivity of N-nitrosothiazolidines. Density Functional Theory (DFT) calculations can be employed to study the electronic structure and thermochemical properties of these molecules. researchgate.net Such studies can help in predicting the most likely sites of reaction and the stability of different conformers.

Molecular modeling can also be used to investigate the mechanisms of formation of N-nitrosothiazolidines from their precursors and to predict their reactivity with biological macromolecules. researchgate.netresearchgate.net For example, computational studies have been used to explore transnitrosation reactions involving N-nitrosothiazolidine analogues. researchgate.net These predictive models can guide experimental work and help in assessing the potential biological activity of newly identified N-nitrosothiazolidine species.

Development of Standardized Reference Materials for N-Nitrosothiazolidines

A significant hurdle in the quantitative analysis of N-nitrosothiazolidines is the lack of commercially available standardized reference materials (SRMs). labrulez.com SRMs are essential for method validation, quality control, and ensuring the accuracy and comparability of analytical data between different laboratories. govinfo.govgeoanalyst.org The National Institute of Standards and Technology (NIST) provides SRMs for a wide range of chemical compounds, and the development of SRMs for various N-nitrosothiazolidines would be a major step forward. nist.govlgcstandards.comnist.gov

Future efforts should be directed towards the synthesis of high-purity N-nitrosothiazolidine compounds, including 2-Butyl-3-nitrosothiazolidine and other derivatives, to serve as reference standards. doi.org The availability of these standards would greatly improve the reliability of analytical methods for their detection and quantification in various matrices.

Integrated Omics Approaches to Study Biochemical Interactions and Pathways

Integrated omics approaches, such as genomics, proteomics, and metabolomics, hold great promise for elucidating the biochemical interactions and metabolic pathways of N-nitrosothiazolidines. wiley.comresearcher.life These technologies can provide a global view of the cellular response to exposure to these compounds.

Future research could utilize metabolomics to identify the metabolic products of N-nitrosothiazolidines in biological systems. nist.gov Proteomics can be used to study changes in protein expression in response to these compounds, potentially identifying protein targets and affected cellular pathways. Furthermore, genomics can help in understanding the genetic basis of susceptibility to the effects of N-nitrosamines. wiley.com The European Food Safety Authority (EFSA) has recommended the use of omics investigations to better understand the association between N-nitroso compounds and adverse health outcomes. wiley.com Such studies are crucial for a comprehensive risk assessment of N-nitrosothiazolidines. researchgate.net

Data Tables

Table 1: Analytical Techniques for N-Nitroso Compounds

| Analytical Technique | Abbreviation | Application in N-Nitroso Compound Analysis |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile N-nitrosamines. labrulez.comnih.gov |

| High-Performance Liquid Chromatography-Thermal Energy Analyzer | HPLC-TEA | Detection of non-volatile N-nitroso compounds. researchgate.net |

| High-Resolution Mass Spectrometry | HRMS | Unambiguous identification of novel N-nitroso species. clockss.org |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed structural elucidation of N-nitroso compounds. nih.govclockss.org |

Table 2: Key Research Areas and Future Goals for N-Nitrosothiazolidines

| Research Area | Key Objective | Future Research Goals |

| Analytical Chemistry | Elucidation of unknown species | Develop methods for comprehensive profiling of N-nitrosothiazolidines in complex matrices. labrulez.com |

| Spectroscopy | Structural and mechanistic studies | Utilize advanced spectroscopic techniques for detailed structural and mechanistic insights. clockss.orgacs.org |

| Computational Chemistry | Predictive analysis | Employ molecular modeling to predict formation, reactivity, and biological interactions. researchgate.netresearchgate.net |

| Metrology | Standardization | Synthesize and certify standardized reference materials for accurate quantification. labrulez.comgovinfo.gov |

| Systems Biology | Biochemical pathway analysis | Apply integrated omics approaches to understand metabolic fate and biological effects. wiley.comresearcher.life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.